![molecular formula C12H15N3O2S2 B5579640 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)

2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thienopyrimidine derivatives generally involves the condensation of thieno[2,3-d]pyrimidinones with various aldehydes or ketones in the presence of a base such as sodium hydroxide (NaOH). Elmuradov et al. (2011) demonstrated the synthesis of 2,3-dimethyl- and 2,3-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones by reacting dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with different aromatic aldehydes, showcasing the flexibility in synthesizing thienopyrimidine derivatives through condensation reactions (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

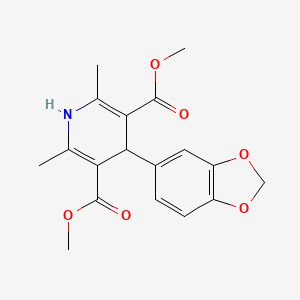

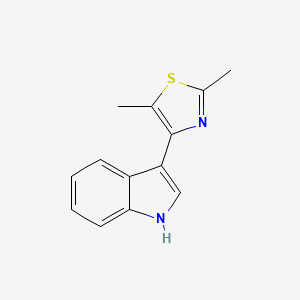

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives is characterized by their planar thieno[2,3-d]pyrimidin-4-one unit. The structure facilitates various chemical reactions due to the presence of reactive sites, such as the sulfur atom in the thioether moiety and the nitrogen atoms in the pyrimidine ring. These structural features are crucial for the compound's chemical reactivity and interaction with biological targets.

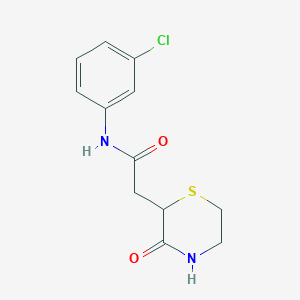

Chemical Reactions and Properties

Thienopyrimidine derivatives participate in various chemical reactions, including condensation, S-alkylation under phase transfer conditions, and reactions with hydroxylamine to afford oxadiazoles or isoxazolines, demonstrating their versatile chemical reactivity. The presence of a thioether moiety allows for further functionalization, enhancing the compound's utility in organic synthesis and potential applications in medicinal chemistry.

Physical Properties Analysis

The physical properties of thienopyrimidine derivatives, such as solubility, melting point, and crystalline structure, can vary widely depending on the substituents attached to the core structure. These properties are essential for determining the compound's suitability for various applications, including drug formulation.

Chemical Properties Analysis

Thienopyrimidine derivatives exhibit a range of chemical properties, including the ability to form stable crystalline structures, engage in hydrogen bonding, and undergo tautomerism. These properties are influenced by the compound's specific molecular structure and the nature of its substituents.

For more in-depth information on each aspect and related studies, the following references provide valuable insights into the synthesis, structure, and properties of thienopyrimidine derivatives and similar compounds:

Scientific Research Applications

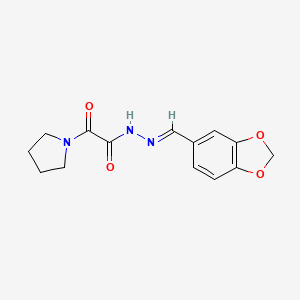

Chemical Synthesis and Properties

The study by Davoodnia et al. (2009) investigated the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation to synthesize thieno[2,3-d]pyrimidines. This process likely involves intermediates such as 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides, contributing to the understanding of thieno[2,3-d]pyrimidine derivatives synthesis (Davoodnia et al., 2009).

Elmuradov et al. (2011) synthesized 2,3-dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones by reacting 2,3-dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with various aldehydes, including benzaldehyde. This study highlights the versatility of thieno[2,3-d]pyrimidine derivatives in chemical synthesis (Elmuradov et al., 2011).

Abdel-fattah et al. (1998) explored a one-pot synthesis method to prepare 6,7-dimethyl-2-arylidine-5-H-thieno[2,3-d]pyrimidine-3,5-diones via the reaction of a ternary mixture. This process involved the use of chloroacetic acid and a proper aldehyde, leading to the formation of isoxazolo and thiazolo thieno[2,3-d]pyrimidin derivatives, showcasing the compound's potential in creating diverse heterocyclic structures (Abdel-fattah et al., 1998).

properties

IUPAC Name |

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S2/c1-6-7(2)19-11-9(6)10(17)13-12(14-11)18-5-8(16)15(3)4/h5H2,1-4H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQUSAZTYFOUSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)